Binding Affinity: AR-R17779 Demonstrates >150-Fold Selectivity for α7 over α4β2 nAChRs
AR-R17779 displays high-affinity binding to the rat α7 nAChR (Ki = 92 nM) and a markedly lower affinity for the rat α4β2 nAChR (Ki = 16,000 nM), resulting in a selectivity ratio of approximately 174-fold . In comparison, the prototypical agonist (−)-nicotine is approximately 0.005× selective for α7 over α4β2, meaning it preferentially binds α4β2 [1]. This quantitative selectivity profile is foundational to AR-R17779's utility as a specific α7 probe.
| Evidence Dimension | Binding Affinity (Ki) and Selectivity Ratio |
|---|---|
| Target Compound Data | Ki (rat α7) = 92 nM; Ki (rat α4β2) = 16,000 nM; Selectivity Ratio = ~174-fold |
| Comparator Or Baseline | Comparator: (−)-Nicotine. Data: ~0.005× selective for α7 over α4β2 (i.e., ~200-fold selectivity for α4β2 over α7) |
| Quantified Difference | AR-R17779 is >35,000-fold more selective for α7 over α4β2 than (−)-nicotine. |
| Conditions | Competitive radioligand binding assay using [125I]α-bungarotoxin (α-BTX) for α7 and [3H](−)-nicotine for α4β2 in rat brain membrane preparations. |
Why This Matters
This extreme selectivity ensures that observed in vivo and in vitro effects can be confidently attributed to α7 nAChR activation, a critical requirement for target validation studies.
- [1] ACS Publications. (−)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one]: A Conformationally Restricted Analogue of Acetylcholine, Is a Highly Selective Full Agonist at the α7 Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry, 2000. View Source
